
4-(5-Chloro-1H-benzoimidazol-2-yl)-butyric acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(5-Chloro-1H-benzoimidazol-2-yl)-butyric acid is a biochemical used for proteomics research . It has a molecular formula of C11H11ClN2O2 and a molecular weight of 238.68 .
Physical And Chemical Properties Analysis
The physical and chemical properties of this compound are not fully detailed in the search results. It is known to be a solid at room temperature . The molecular weight is 238.68 , and the molecular formula is C11H11ClN2O2 .Wissenschaftliche Forschungsanwendungen
Antimicrobial Activities
Research has shown that compounds containing the 4-(5-benzoimidazol-2-yl) moiety, which is similar to 4-(5-Chloro-1H-benzoimidazol-2-yl)-butyric acid, exhibit significant antimicrobial activities. These compounds are effective against various bacteria such as Bacillus subtilis, Staphylococcus aureus, Escherichia coli, and Pseudomonas aeuroginosa, as well as fungi like Candida albicans and Aspergillus niger (E. A. Abd El-Meguid, 2014).
Optical Properties and Spectroscopy
A study on novel 5-(3-aryl-1H-pyrazol-5-yl)-2-(3-butyl-1-chloroimidazo[1,5-a]pyridin-7-yl)-1,3,4-oxadiazole derivatives, which are structurally related to this compound, examined their optical properties. The absorption and emission characteristics were studied in dichloromethane, showing correlations with substituent groups on the N-1 position of the pyrazole moiety and the para position of the benzene moiety. This suggests potential applications in materials science and spectroscopy (Yan-qing Ge et al., 2014).
Antihypertensive Activity
Benzimidazole derivatives, similar in structure to this compound, have been synthesized and shown to exhibit significant antihypertensive activity. This suggests potential therapeutic applications in managing hypertension (Mukesh C. Sharma et al., 2010).
Corrosion Inhibition
The corrosion inhibition efficiency of 4-(Benzoimidazole-2-yl)pyridine, structurally similar to the subject compound, has been studied for mild steel in hydrochloric acid. This compound exhibits significant inhibitory efficiency, suggesting its application as a corrosion inhibitor in industrial settings (A. M. Resen et al., 2020).
Synthesis of Heterocyclic Compounds
Benzimidazole compounds, including structures related to this compound, have been used in the synthesis of various heterocyclic scaffolds. This highlights the compound's relevance in organic chemistry and pharmaceutical research (Soňa Křupková et al., 2013).
DNA Topoisomerase I Inhibitors
Certain 1H-benzimidazole derivatives, similar to this compound, have been identified as inhibitors of type I DNA topoisomerases. This points to potential applications in cancer therapy and molecular biology research (A. S. Alpan et al., 2007).
Catalytic Applications in Organic Synthesis
Benzimidazole derivatives, akin to the compound , have been synthesized and utilized as catalysts in Heck coupling reactions. This underscores their importance in facilitating various organic synthesis processes (S. Ojwach et al., 2007).
Wirkmechanismus
Target of Action
The primary target of 4-(5-Chloro-1H-benzoimidazol-2-yl)-butyric acid is the HIV-1 Integrase Catalytic Core Domain . This domain is a key component of the HIV-1 virus, which is responsible for the integration of the viral DNA into the host genome, a critical step in the viral replication cycle .
Mode of Action
The compound acts as an allosteric inhibitor of the HIV-1 Integrase Catalytic Core Domain . It binds to the integrase enzyme and induces conformational changes that inhibit the enzyme’s ability to integrate the viral DNA into the host genome . This prevents the virus from replicating and spreading to new cells .
Biochemical Pathways
The inhibition of the HIV-1 Integrase Catalytic Core Domain disrupts the viral replication cycle . Without the ability to integrate its DNA into the host genome, the virus cannot replicate and produce new viral particles . This halts the spread of the virus and reduces the viral load in the body .
Pharmacokinetics
The compound’s molecular weight of 23868 suggests that it may have good bioavailability and be able to reach its target in the body .
Result of Action
The result of the action of this compound is a reduction in the replication and spread of the HIV-1 virus . By inhibiting the integrase enzyme, the compound prevents the virus from integrating its DNA into the host genome, halting the production of new viral particles .
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
4-(6-chloro-1H-benzimidazol-2-yl)butanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11ClN2O2/c12-7-4-5-8-9(6-7)14-10(13-8)2-1-3-11(15)16/h4-6H,1-3H2,(H,13,14)(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PUTVQEUMOTYCCR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1Cl)NC(=N2)CCCC(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.67 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

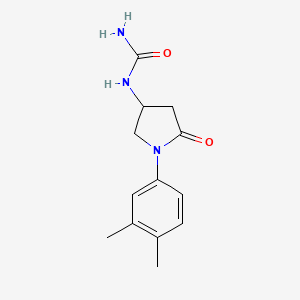
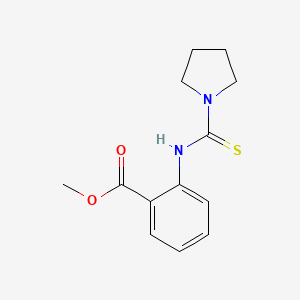

![(E)-N-(1-methylnaphtho[1,2-d]thiazol-2(1H)-ylidene)-1-(thiophen-2-ylsulfonyl)piperidine-4-carboxamide](/img/structure/B2476174.png)

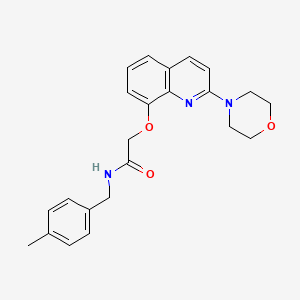
![N-[cyano(2-methoxyphenyl)methyl]-2-(4-phenyl-1H-1,2,3-triazol-1-yl)acetamide](/img/structure/B2476181.png)
![2-[4-(5,6-Dimethylpyrimidin-4-yl)piperazin-1-yl]pyridine-4-carbonitrile](/img/structure/B2476183.png)
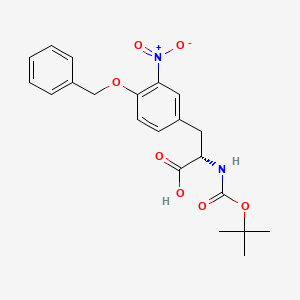
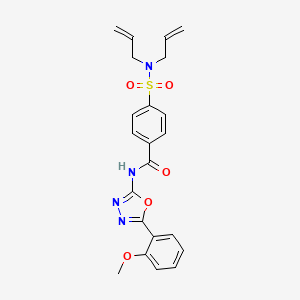

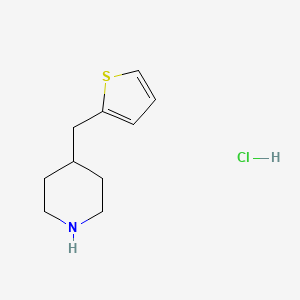
![N-(3-methoxybenzyl)-2-[2-(4-methylphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]acetamide](/img/structure/B2476190.png)
![N-cyclopropyl-4-piperidin-1-yl[1]benzofuro[3,2-d]pyrimidine-2-carboxamide](/img/structure/B2476191.png)